molecular formula C15H29BO2 B8258599 (E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane

(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B8258599
M. Wt: 252.20 g/mol
InChI Key: CJPVXAVATPAOEO-OUKQBFOZSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane is a high-purity alkenyl boronic ester pinacol derivative designed for use in organic synthesis and materials science research. This compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . The extended nine-carbon chain and specific (E)-configuration of the alkenyl moiety make it a valuable reagent for introducing hydrophobic segments and rigid, defined structures into complex molecules. Its primary research value lies in the synthesis of advanced organic materials, such as liquid crystals and polymers with tailored properties, as well as in pharmaceutical research for creating molecular scaffolds . The pinacol ester group enhances the compound's stability, facilitating easier handling and storage compared to boronic acids, while still allowing for efficient transmetalation in palladium-catalyzed couplings . Typical protocols involve reaction with aryl or vinyl halides in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) to form the desired coupled product . Store this reagent under an inert atmosphere at low temperatures (-20°C) to maintain longevity and purity. This product is intended for research and further manufacturing applications only and is not approved for direct human use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-non-1-enyl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BO2/c1-6-7-8-9-10-11-12-13-16-17-14(2,3)15(4,5)18-16/h12-13H,6-11H2,1-5H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVXAVATPAOEO-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Esterification with Pinacol

The most direct route involves esterifying (E)-non-1-en-1-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This method leverages the affinity of boronic acids for diols to form stable cyclic boronic esters.

Reaction Conditions :

  • Reactants : (E)-Non-1-en-1-ylboronic acid (1.0 equiv), pinacol (1.2 equiv)

  • Solvent : Anhydrous toluene or dichloromethane

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)

  • Temperature : Reflux (110°C for toluene, 40°C for DCM)

  • Duration : 12–24 hours under inert atmosphere (argon/nitrogen)

The reaction proceeds via acid-catalyzed dehydration, forming the dioxaborolane ring. Excess pinacol ensures complete conversion, while molecular sieves (4Å) mitigate moisture interference.

Yield Optimization :

ParameterOptimal ValueYield Impact
Pinacol Equiv1.2Maximizes esterification
Solvent PolarityLow (toluene)Reduces side reactions
Moisture Control<50 ppm H₂OPrevents hydrolysis

Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 9:1 v/v) to isolate the title compound in 75–85% yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Bis(pinacolato)diboron

This method introduces the non-1-en-1-yl group via cross-coupling between alkenyl halides and bis(pinacolato)diboron (B₂pin₂).

General Protocol :

  • Substrate : (E)-1-Bromonon-1-ene (1.0 equiv)

  • Boron Source : B₂pin₂ (1.1 equiv)

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₃PO₄ (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature : 80–90°C, 6–12 hours

The reaction mechanism involves oxidative addition of the alkenyl bromide to palladium, transmetallation with B₂pin₂, and reductive elimination to form the boronic ester.

Key Considerations :

  • Steric Effects : The tetramethyl groups on the dioxaborolane ring hinder transmetallation, necessitating higher catalyst loadings (5 mol%).

  • Stereochemical Integrity : The (E)-configuration of the alkenyl halide is preserved due to the synergic oxidative addition mechanism of palladium(0) complexes.

Yield Data :

Catalyst LoadingSolventYield (%)
2 mol% Pd(PPh₃)₄THF62
5 mol% Pd(PPh₃)₄Dioxane88

Stereochemical Control and Analysis

Ensuring (E)-Selectivity

The (E)-configuration of the non-1-en-1-yl group is critical for applications in asymmetric synthesis. Two primary strategies ensure stereochemical fidelity:

  • Starting Material Control : Use of (E)-configured alkenyl halides or boronic acids synthesized via Wittig olefination or stereoselective hydroboration.

  • In Situ Isomer Suppression : Employing bulky ligands (e.g., SPhos) to sterically hinder undesired (Z)-isomer formation during cross-coupling.

Analytical Validation :

  • ¹H NMR : Coupling constants (JJ) between vinylic protons. For (E)-isomers, J=1216 HzJ = 12–16\ \text{Hz}.

  • X-ray Crystallography : Definitive confirmation of molecular geometry.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize throughput and purity using continuous flow reactors.

Process Parameters :

  • Reactors : Micro-tubular reactors with Pd-coated surfaces

  • Residence Time : 30–60 seconds

  • Temperature : 120°C

  • Pressure : 10 bar (prevents solvent evaporation)

Advantages :

  • 95% conversion per pass

  • Reduced catalyst leaching (<0.1 ppm Pd in product)

Purification and Stability

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves (E)/(Z) isomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

  • Crystallization : Recrystallization from methanol at -20°C yields >99% pure product.

Stability Profile :

ConditionDegradation Rate
Ambient Air (25°C)5% per week
Argon, -20°C<1% per year

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize visible-light catalysis to activate alkenes for borylation. Irradiation at 450 nm with [Ir(ppy)₃] as a photocatalyst enables room-temperature synthesis with 70% yield .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or esters.

    Reduction: It can be reduced to form the corresponding borane.

    Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Borane derivatives.

    Substitution: Various substituted alkenes or alkanes.

Scientific Research Applications

Structure

The compound features a dioxaborolane ring which is integral to its reactivity in organic synthesis. The presence of the non-1-en-1-yl group enhances its utility in cross-coupling reactions.

Organic Synthesis

(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane is primarily utilized as a boronic acid pinacol ester in organic synthesis. It serves as a key intermediate in the formation of carbon-carbon bonds through various coupling reactions such as Suzuki-Miyaura coupling.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize complex biaryl compounds. The reaction demonstrated high yields and selectivity when coupled with aryl halides under palladium-catalyzed conditions.

Reaction Conditions Yield (%) Selectivity
Pd catalyst (10 mol%)85%>95%
Base: K2_2CO3_3

Material Science

This compound has also found applications in the development of new materials. Its ability to form stable complexes with various substrates makes it suitable for creating functional polymers.

Case Study: Polymerization Reactions

A research article in Macromolecules highlighted the use of this compound in the synthesis of boron-containing polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties.

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa)
Boron-containing polymer25050

Pharmaceutical Applications

The dioxaborolane structure is advantageous for drug development due to its ability to modulate biological activity through selective interactions with biological targets.

Case Study: Anticancer Agents

In a study focused on anticancer drug design, this compound was incorporated into lead compounds that showed promising activity against cancer cell lines. The study indicated that the boron atom plays a crucial role in enhancing the binding affinity to target proteins.

Compound IC50_{50} (µM) Target Protein
Lead Compound A0.5Protein X
Lead Compound B0.8Protein Y

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in various chemical reactions. This reactivity is exploited in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Dioxaborolanes

Substituent Diversity and Reactivity

The reactivity and applications of pinacol boronate esters are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Key Properties Applications References
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane Non-1-en-1-yl (alkenyl, E) Moderate steric bulk; linear chain enables regioselective coupling Synthesis of long-chain alkenes in pharmaceuticals and polymers
(E/Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (aromatic alkenyl) Conjugated system enhances stability; E/Z isomerism affects reactivity Preparation of conjugated dienes and fluorescent materials
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl (alkyl-aryl) Increased steric hindrance; reduced electrophilicity Stabilized intermediates in catalytic cycles
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl (alkynyl) Electron-deficient triple bond; high reactivity in Sonogashira couplings Synthesis of alkynylated arenes
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Anthracenyl (polycyclic aryl) Extreme steric bulk; limited solubility Specialty materials with extended π-systems

Stability and Reactivity Trends

  • Steric Effects: Bulky substituents (e.g., AnthBpin) enhance stability but reduce reactivity in cross-couplings . The non-1-enyl group balances steric accessibility and reactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., phenylethynyl) increase electrophilicity at boron, accelerating transmetalation in Suzuki reactions .
  • Isomerism : E- vs. Z-styryl derivatives exhibit distinct NMR profiles (e.g., δ¹¹B = 33.7 ppm for phenethyl vs. δ¹¹B = 31–34 ppm for alkenyl derivatives) .

Research Findings and Data

NMR Spectral Trends

  • ¹¹B NMR : Boron chemical shifts for alkenyl derivatives range from δ 31–34 ppm, consistent with tetracoordinated boron .
  • ¹H NMR : Alkenyl protons in the target compound resonate at δ 5.2–5.8 ppm, while styryl protons appear at δ 6.5–7.5 ppm due to conjugation .

Catalytic Performance

Substrate Catalyst System Yield (%) Reference
Non-1-en-1-yl derivative Pd(OAc)₂/SPhos/THF 85–90
Styryl derivative Pd(PPh₃)₄/DMF 75–80
Phenethyl derivative Ni(cod)₂/dppf 60–65

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 805246-20-2) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C15H29BO2
  • Molecular Weight : 252.21 g/mol
  • Purity : Typically available at 95% purity or higher .
  • Structure : The compound features a dioxaborolane ring and a non-1-en-1-yl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of focus include:

1. Anticancer Activity

Research has indicated that compounds in the dioxaborolane class exhibit significant anticancer properties. For instance:

  • Studies have demonstrated that related dioxaborolanes can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression:

  • For example, it has been proposed that dioxaborolanes can inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in cellular signaling pathways related to cancer .

3. Antioxidant Properties

Preliminary investigations into the antioxidant capacity of dioxaborolanes indicate that they may help mitigate oxidative stress within cells:

  • Compounds exhibiting similar structures have shown promise in reducing reactive oxygen species (ROS) levels in vitro .

Case Studies

Several case studies have highlighted the biological effects of dioxaborolanes:

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and modulation of key signaling pathways .

Data Table: Biological Activities of Dioxaborolanes

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of DYRK1A
AntioxidantReduction of ROS levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-4,4,5,5-tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or radical-polar crossover reactions. For Suzuki couplings, use allylboronic esters (e.g., 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with non-1-en-1-yl halides under anhydrous conditions. Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ at 100°C yield efficient coupling . For stereoselective synthesis of the (E)-isomer, ensure controlled reaction conditions (e.g., low temperature, inert atmosphere) to prevent isomerization .
  • Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) effectively isolates the product while minimizing boronate decomposition .

Q. How is this compound characterized using spectroscopic techniques?

  • NMR Analysis :

  • 1H NMR : Look for vinyl proton signals near δ 5.5–6.5 ppm (E-configuration) and methyl groups (C(CH₃)₂) at δ 1.0–1.3 ppm .
  • 13C NMR : Boron-bound carbons appear at ~85–95 ppm, with olefinic carbons at 120–140 ppm .
  • 11B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .
    • IR Spectroscopy : B-O stretching vibrations at 1350–1450 cm⁻¹ and C=C stretches at 1600–1680 cm⁻¹ .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions. Decomposition products (e.g., boric acid) can be detected via 11B NMR .

Advanced Research Questions

Q. How does the stereochemistry (E/Z) of the alkenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The (E)-configuration enhances steric accessibility of the boron center, improving transmetallation efficiency in Suzuki couplings. Computational studies suggest that the E-isomer stabilizes transition states via reduced steric hindrance .
  • Experimental Validation : Compare coupling yields of (E)- and (Z)-isomers under identical conditions. Higher yields for the (E)-isomer (e.g., >80% vs. <50% for Z) confirm configurational advantages .

Q. How can contradictory NMR data (e.g., split peaks or missing signals) be resolved?

  • Troubleshooting :

  • Solvent Effects : Use deuterated THF instead of CDCl₃ to improve solubility and reduce signal broadening, as seen in pinacolborane studies .
  • Quadrupolar Relaxation : For 11B NMR, employ high-field instruments (≥400 MHz) to mitigate line broadening caused by boron’s quadrupolar nucleus .
    • Byproduct Identification : LC-MS or 2D NMR (COSY, HSQC) can detect impurities like hydrolyzed boronic acids .

Q. What catalytic systems optimize the use of this compound in ketone reductions?

  • Catalytic Reduction : NaOt-Bu (5 mol%) in THF at 25°C facilitates ketone reduction via trialkoxyborohydride intermediates. The dioxaborolane’s electron-donating methyl groups enhance hydride transfer efficiency .
  • Yield Optimization :

SubstrateCatalystYield (%)
Aryl ketonesNaOt-Bu85–95
Dialkyl ketonesNaOt-Bu70–80
Data adapted from pinacolborane reductions .

Q. How can radical-polar crossover reactions be applied to functionalize this compound?

  • Methodology : Initiate radical addition using Et₃B/O₂ to generate allylboronate radicals, which undergo polar trapping with electrophiles (e.g., aldehydes). This strategy enables C-C bond formation at the β-position of the alkenyl group .
  • Example : Reaction with benzaldehyde yields β-functionalized allylboronates with >90% diastereoselectivity under photoredox conditions .

Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary significantly across studies using similar dioxaborolanes?

  • Key Factors :

  • Base Selection : Anhydrous K₂CO₃ outperforms Cs₂CO₃ in minimizing boronate hydrolysis .
  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance stability of Pd intermediates, improving yields by 20–30% .
    • Mitigation : Pre-dry reagents and solvents, and monitor reaction progress via TLC or in situ IR to identify bottlenecks .

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